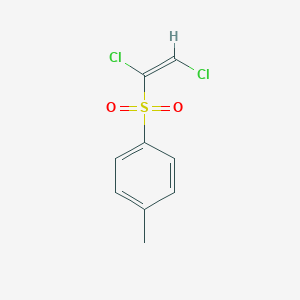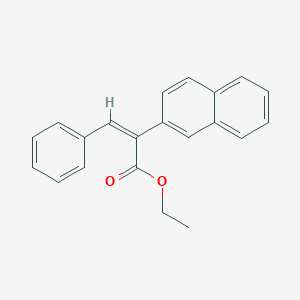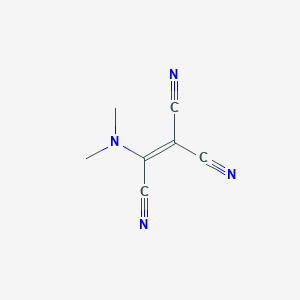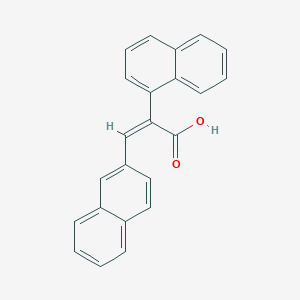![molecular formula C11H18N2O2S B371643 1,1,3,3,7,7-hexamethyl-8-thia-5,6-diazaspiro[3.4]oct-5-en-2-one8-oxide](/img/structure/B371643.png)
1,1,3,3,7,7-hexamethyl-8-thia-5,6-diazaspiro[3.4]oct-5-en-2-one8-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3,7,7-hexamethyl-8-thia-5,6-diazaspiro[3.4]oct-5-en-2-one8-oxide: is a complex organic compound characterized by its unique spiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3,7,7-hexamethyl-8-thia-5,6-diazaspiro[3.4]oct-5-en-2-one8-oxide typically involves multiple steps. One common method includes the reaction of 3-ethyl-3-hydroxymethyloxetane with diethyl carbonate and trihydroxypropane to form an intermediate compound. This intermediate is then reacted with allyl bromide to produce 3-ethyl-3-allylmethoxy oxetane. Finally, the target compound is synthesized by reacting this intermediate with 1,1,3,3,5,5-hexamethyltrisiloxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction environments to facilitate the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1,1,3,3,7,7-hexamethyl-8-thia-5,6-diazaspiro[3.4]oct-5-en-2-one8-oxide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,1,3,3,7,7-hexamethyl-8-thia-5,6-diazaspiro[3.4]oct-5-en-2-one8-oxide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 1,1,3,3,7,7-hexamethyl-8-thia-5,6-diazaspiro[3.4]oct-5-en-2-one8-oxide involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1,1,3,3,5,5-Hexamethyl-1,5-bis[(3-ethyl-3-methoxyoxetane)propyl]trisiloxane: Another compound with a similar hexamethyl structure but different functional groups.
Trisiloxane, 1,1,3,3,5,5-hexamethyl-: Shares the hexamethyltrisiloxane backbone but lacks the spiro structure.
Uniqueness
1,1,3,3,7,7-hexamethyl-8-thia-5,6-diazaspiro[3.4]oct-5-en-2-one8-oxide is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Fórmula molecular |
C11H18N2O2S |
|---|---|
Peso molecular |
242.34g/mol |
Nombre IUPAC |
1,1,3,3,6,6-hexamethyl-5-oxo-5位4-thia-7,8-diazaspiro[3.4]oct-7-en-2-one |
InChI |
InChI=1S/C11H18N2O2S/c1-8(2)7(14)9(3,4)11(8)13-12-10(5,6)16(11)15/h1-6H3 |
Clave InChI |
VXPWBFXELIXDQW-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)C(C12N=NC(S2=O)(C)C)(C)C)C |
SMILES canónico |
CC1(C(=O)C(C12N=NC(S2=O)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




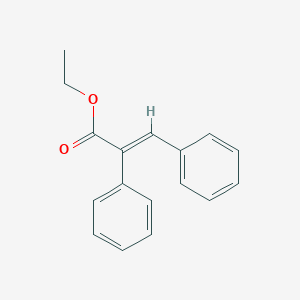
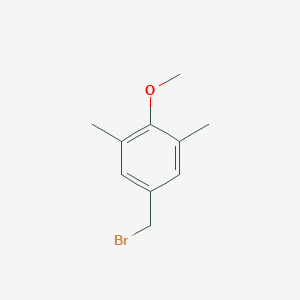


![2-Propionyl-4-oxatetracyclo[6.2.1.0~2,7~.0~3,5~]undec-9-en-6-one](/img/structure/B371575.png)

